N-[(4,5-dimethoxy-2-methylsulfanylphenyl)methyl]-N-methyl-1H-pyrazole-5-carboxamide
Description
N-[(4,5-dimethoxy-2-methylsulfanylphenyl)methyl]-N-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound with a complex structure It features a pyrazole ring, a carboxamide group, and a phenyl ring substituted with methoxy and methylsulfanyl groups
Properties
IUPAC Name |
N-[(4,5-dimethoxy-2-methylsulfanylphenyl)methyl]-N-methyl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-18(15(19)11-5-6-16-17-11)9-10-7-12(20-2)13(21-3)8-14(10)22-4/h5-8H,9H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDPTUBOAWNXTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1SC)OC)OC)C(=O)C2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,5-dimethoxy-2-methylsulfanylphenyl)methyl]-N-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the substituted phenyl ring, followed by the formation of the pyrazole ring and subsequent coupling to form the final carboxamide structure. Key reagents and conditions include:
Starting Materials: 4,5-dimethoxy-2-methylsulfanylbenzaldehyde, hydrazine derivatives, and methylamine.
Reaction Conditions: Reactions are often carried out under reflux conditions in solvents like ethanol or toluene, with catalysts such as acetic acid or p-toluenesulfonic acid to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(4,5-dimethoxy-2-methylsulfanylphenyl)methyl]-N-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Halides, thiols, amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic effects.
Materials Science: The compound’s unique structural features may make it useful in the design of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(4,5-dimethoxy-2-methylsulfanylphenyl)methyl]-N-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-[(4,5-dimethoxyphenyl)methyl]-N-methyl-1H-pyrazole-5-carboxamide: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
N-[(4-methoxy-2-methylsulfanylphenyl)methyl]-N-methyl-1H-pyrazole-5-carboxamide: Has fewer methoxy groups, potentially altering its chemical properties and interactions.
Uniqueness
N-[(4,5-dimethoxy-2-methylsulfanylphenyl)methyl]-N-methyl-1H-pyrazole-5-carboxamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both methoxy and methylsulfanyl groups on the phenyl ring, along with the pyrazole and carboxamide functionalities, makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
